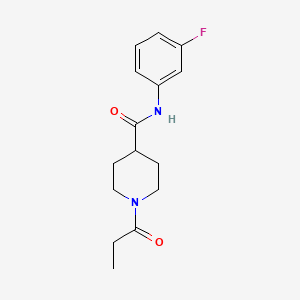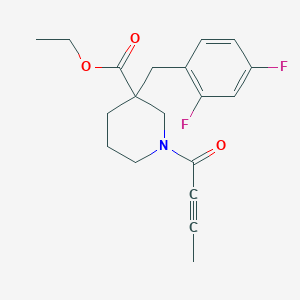![molecular formula C22H27FN2O3 B6000687 7-(2-fluoro-5-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6000687.png)
7-(2-fluoro-5-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-fluoro-5-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane, also known as FMe-DADOO, is a spirocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. FMe-DADOO has been found to exhibit promising activity against various diseases, including cancer and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 7-(2-fluoro-5-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, studies have suggested that this compound induces cell death in cancer cells by activating apoptotic pathways. This compound has also been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis. This compound has also been found to reduce inflammation and oxidative stress in animal models of neurological disorders. Furthermore, this compound has been shown to have low toxicity in vitro and in vivo, which is promising for its potential use in therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(2-fluoro-5-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. Another advantage is its neuroprotective effects, which may have potential applications in the treatment of neurological disorders. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research on 7-(2-fluoro-5-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane. One direction is to further investigate its mechanism of action and identify the specific pathways involved in its anticancer and neuroprotective effects. Another direction is to optimize its synthesis method to improve its yield and availability for research purposes. Additionally, future studies could explore the potential of this compound in combination with other drugs for the treatment of cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of 7-(2-fluoro-5-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that starts with the reaction of 2,6-dimethyl-4-(trifluoromethyl)aniline with 2-fluoro-5-methoxybenzaldehyde in the presence of a base. The resulting product is then reacted with 3-methyl-2-furoic acid to form the spirocyclic compound this compound. This synthesis method has been optimized to achieve high yields of the desired product.
Applications De Recherche Scientifique
7-(2-fluoro-5-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant activity, which may contribute to its therapeutic potential.
Propriétés
IUPAC Name |
[9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3/c1-16-6-11-28-20(16)21(26)25-10-8-22(15-25)7-3-9-24(14-22)13-17-12-18(27-2)4-5-19(17)23/h4-6,11-12H,3,7-10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXHKGHBXWXPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC3(C2)CCCN(C3)CC4=C(C=CC(=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-chlorophenyl)-1-isopropyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B6000607.png)
![ethyl 4-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6000619.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B6000622.png)
![2-methoxy-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6000629.png)

![2-{1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6000641.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,4-dichlorobenzamide](/img/structure/B6000651.png)

![ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6000670.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]cyclohexanecarboxamide](/img/structure/B6000675.png)
![2-(3-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6000676.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B6000689.png)
![4-[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]morpholine](/img/structure/B6000693.png)
